molecular formula C7H7N5O5 B14073971 nitric acid;6-nitro-1H-benzimidazol-2-amine CAS No. 119844-58-5

nitric acid;6-nitro-1H-benzimidazol-2-amine

Cat. No.: B14073971
CAS No.: 119844-58-5
M. Wt: 241.16 g/mol
InChI Key: MAMPXIDALLRHGV-UHFFFAOYSA-N
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Description

Nitric acid;6-nitro-1H-benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by the fusion of benzene and imidazole rings. These compounds have gained significant attention due to their diverse pharmacological properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of benzimidazole derivatives, including nitric acid;6-nitro-1H-benzimidazol-2-amine, typically involves the condensation of o-phenylenediamine with aldehydes or other suitable reagents. One common method involves the reaction of o-phenylenediamine with nitrobenzaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nitric acid;6-nitro-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of nitric acid;6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Nitric acid;6-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific nitro and amino substituents, which confer unique chemical and biological properties .

Properties

CAS No.

119844-58-5

Molecular Formula

C7H7N5O5

Molecular Weight

241.16 g/mol

IUPAC Name

nitric acid;6-nitro-1H-benzimidazol-2-amine

InChI

InChI=1S/C7H6N4O2.HNO3/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7;2-1(3)4/h1-3H,(H3,8,9,10);(H,2,3,4)

InChI Key

MAMPXIDALLRHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N.[N+](=O)(O)[O-]

Origin of Product

United States

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